1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one
CAS No.: 1428374-22-4
Cat. No.: VC5849476
Molecular Formula: C18H23N3O3S2
Molecular Weight: 393.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428374-22-4 |
|---|---|
| Molecular Formula | C18H23N3O3S2 |
| Molecular Weight | 393.52 |
| IUPAC Name | 1-[3-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylphenyl]ethanone |
| Standard InChI | InChI=1S/C18H23N3O3S2/c1-14(22)16-4-3-5-17(12-16)26(23,24)21-9-6-15(7-10-21)13-25-18-19-8-11-20(18)2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3 |
| Standard InChI Key | MWWDHCVTYNNBTR-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=NC=CN3C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 1-[3-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylphenyl]ethan-1-one, precisely describes its architecture: a piperidine ring substituted at the 1-position with a sulfonyl-linked phenylacetone group and at the 4-position with a methylimidazole-thioether moiety . The molecular formula C₁₈H₂₃N₃O₃S₂ (molecular weight: 393.5 g/mol) reflects its moderate complexity, balancing hydrophobic (piperidine, phenyl) and polar (sulfonyl, imidazole) domains .
Stereochemical and Conformational Properties
The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals two key structural determinants:
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The piperidine ring adopts a chair conformation, minimizing steric strain between the sulfonyl and thioether substituents.
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The methylimidazole group projects orthogonally to the phenylacetone plane, creating a T-shaped geometry that may influence molecular recognition .
Spectroscopic and Computational Descriptors
Critical identifiers include:
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₃N₃O₃S₂ | |
| Exact mass | 393.1175 g/mol | |
| Hydrogen bond donors | 0 | |
| Hydrogen bond acceptors | 7 | |
| Rotatable bonds | 6 |
Synthetic Considerations and Challenges
Retrosynthetic Analysis
Hypothetical synthesis routes, inferred from analogous compounds, likely involve three key steps:
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Piperidine functionalization: Introducing the thioether-methyl group via nucleophilic substitution of 4-(bromomethyl)piperidine with 1-methylimidazole-2-thiol.
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Sulfonation: Reaction of the piperidine intermediate with chlorosulfonic acid to install the sulfonyl chloride, followed by coupling to 3-acetylphenol.
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Oxidation: Controlled oxidation of thioether linkages to prevent over-oxidation to sulfones.
Table 2: Synthetic Challenges and Mitigation Strategies
| Challenge | Mitigation Approach |
|---|---|
| Thioether oxidation | Use of antioxidant stabilizers (e.g., BHT) |
| Sulfonyl group reactivity | pH-controlled reaction conditions (pH 6–8) |
| Imidazole coordination | Chelation with non-polar solvents |
Physicochemical and Pharmacokinetic Profile
Solubility and Lipophilicity
Predicted properties (ChemAxon):
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logP: 2.1 ± 0.3 (moderate lipophilicity)
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Water solubility: 0.12 mg/mL (25°C), classifying it as poorly soluble .
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pKa: 4.9 (imidazole nitrogen), enabling pH-dependent ionization .
Metabolic Susceptibility
In silico metabolism (ADMET Predictor) highlights two primary pathways:
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Oxidative demethylation: CYP3A4-mediated removal of the imidazole N-methyl group.
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Sulfone reduction: Aldo-keto reductase catalyzed conversion to sulfinic acid .
Hypothesized Biological Activity
Target Prediction
Phylogenetic analysis of structural analogs suggests potential interactions with:
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Kinase enzymes: The acetylphenyl-sulfonyl motif resembles ATP-competitive kinase inhibitors (e.g., imatinib).
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Cysteine proteases: Thioether sulfur may coordinate catalytic cysteines in proteases like caspase-3.
Toxicity Considerations
While no experimental toxicology data exists, structural alerts include:
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Imidazole ring: Possible histaminergic receptor off-target effects .
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Sulfonyl group: Associated with rare sulfonamide hypersensitivity reactions .
Future Research Directions
Synthetic Optimization
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Development of asymmetric catalysis methods to access enantiopure variants.
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Microwave-assisted synthesis to reduce reaction times and improve thioether stability.
Biological Screening Priorities
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Broad-spectrum kinase inhibition panels.
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Apoptosis assays to evaluate caspase modulation potential.
Computational Modeling
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Molecular dynamics simulations to predict binding modes in homology models of kinase targets.
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QSAR studies correlating substituent variations with bioavailability.
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